Keap1-Nrf2-IN-18 is a small-molecule compound designed to inhibit the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is critical in regulating the cellular response to oxidative stress. The inhibition of this interaction allows Nrf2 to accumulate in the nucleus and activate antioxidant response elements, promoting cytoprotective gene expression. The development of Keap1-Nrf2-IN-18 is part of a broader effort to harness the Keap1-Nrf2 pathway for therapeutic applications, particularly in diseases characterized by oxidative stress and inflammation.
The compound was synthesized as part of research aimed at developing novel inhibitors for the Keap1-Nrf2 protein-protein interaction. Studies have shown that small molecules targeting this interaction can enhance Nrf2 activity, which is beneficial in various pathological conditions, including neurodegenerative diseases and cancer .
Keap1-Nrf2-IN-18 belongs to the class of small-molecule inhibitors specifically targeting the Keap1-Nrf2 signaling pathway. This classification highlights its role in modulating cellular responses to oxidative stress through the inhibition of a key regulatory mechanism.
The synthesis of Keap1-Nrf2-IN-18 involves several organic reactions, including nucleophilic substitutions and coupling reactions. The synthesis typically starts with a precursor compound that undergoes a series of transformations to achieve the desired molecular structure.
Keap1-Nrf2-IN-18 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with Keap1. The precise three-dimensional conformation is crucial for its inhibitory activity.
The primary chemical reactions involved in the synthesis of Keap1-Nrf2-IN-18 include:
These reactions are carefully controlled for temperature, solvent choice, and catalytic conditions to maximize yield and minimize by-products .
Keap1-Nrf2-IN-18 acts by disrupting the interaction between Keap1 and Nrf2. Under normal physiological conditions, Keap1 binds Nrf2, leading to its ubiquitination and subsequent degradation. By inhibiting this interaction, Keap1-Nrf2-IN-18 allows Nrf2 to escape degradation, translocate to the nucleus, and activate genes involved in antioxidant defense .
Experimental data indicate that compounds like Keap1-Nrf2-IN-18 can significantly increase Nrf2 levels in cells exposed to oxidative stress, enhancing the expression of cytoprotective genes .
Keap1-Nrf2-IN-18 is typically solid at room temperature with good solubility in organic solvents such as dimethyl sulfoxide and ethanol.
Relevant analyses include thermal stability assessments and solubility tests conducted during development phases .
Keap1-Nrf2-IN-18 has potential applications in scientific research focused on oxidative stress-related diseases. Its ability to modulate Nrf2 activity makes it a candidate for therapeutic interventions in:
Research continues into optimizing this compound for clinical use and understanding its full therapeutic potential .
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8